H-Ala-afc trifluoroacetate salt
Description
Chemical Identity and Nomenclature
Hydrogen-Alanine-7-Amino-4-trifluoromethylcoumarin trifluoroacetate salt possesses a well-defined chemical identity established through multiple nomenclature systems and analytical characterization methods. The compound is officially registered under Chemical Abstracts Service number 126910-31-4, providing a unique identifier for regulatory and commercial purposes. The molecular formula is consistently reported as C₁₃H₁₁F₃N₂O₃, with a corresponding molecular weight of 300.23 to 300.24 daltons across various sources. This slight variation in reported molecular weight reflects measurement precision differences between analytical laboratories.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound designated as Propanamide, 2-amino-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, (S)-. This systematic name precisely describes the stereochemical configuration and functional group arrangements within the molecular structure. Alternative nomenclature includes L-Alanine-7-amido-4-trifluoromethylcoumarin trifluoroacetate and L-Alanine 7-amido-4-(trifluoromethyl)coumarin, trifluoroacetate salt, reflecting the compound's derivation from the naturally occurring L-alanine amino acid.
The structural composition reveals the presence of fluorine atoms that significantly influence the compound's spectroscopic properties and chemical stability. The trifluoromethyl group at the 4-position of the coumarin ring system contributes to enhanced fluorescence quantum yields compared to non-fluorinated analogs. The trifluoroacetate counterion provides additional stability and solubility characteristics that facilitate handling and storage under laboratory conditions.
Historical Development and Discovery
The development of Hydrogen-Alanine-7-Amino-4-trifluoromethylcoumarin trifluoroacetate salt emerged from systematic investigations into fluorogenic substrates for protease activity measurement that began in the latter half of the twentieth century. The foundational work on 7-amino-3-trifluoromethylcoumarine leaving group substrates was established in biochemical research methodologies during the 1990s, when researchers recognized the need for sensitive and quantitative methods to localize protease activities in biological samples. This early research demonstrated that substrates containing 7-amino-3-trifluoromethylcoumarine could provide excellent fluorescence detection capabilities for various proteolytic enzymes.
The specific development of alanine-containing fluorogenic substrates built upon broader advances in coumarin chemistry and peptide synthesis technologies. Coumarins had been recognized as well-established fluorescent structures suitable for biochemical investigations, with particular attention to compounds featuring electron-withdrawing substituents at the 3-position and electron-donating groups at the 7-position to produce high fluorescence quantum yields. The incorporation of the trifluoromethyl group represented a significant advancement in creating fluorogenic substrates with improved photophysical properties and enhanced stability under experimental conditions.
The evolution from simple coumarin derivatives to sophisticated peptide-coumarin conjugates reflected growing demands for substrate specificity in enzyme assays. Researchers needed fluorogenic compounds that could distinguish between different protease activities while providing quantitative measurements of enzymatic processes. The alanine component was specifically chosen due to its compatibility with aminopeptidase enzymes, particularly microsomal alanine aminopeptidase, which showed preferential activity toward alanine-containing substrates. This development represented a convergence of peptide chemistry, fluorescence spectroscopy, and enzymology that created new possibilities for biochemical research applications.
Significance in Biochemical Research
Hydrogen-Alanine-7-Amino-4-trifluoromethylcoumarin trifluoroacetate salt has established itself as a cornerstone compound in multiple areas of biochemical research due to its exceptional fluorescence properties and enzymatic specificity. The compound functions as a fluorogenic substrate for microsomal alanine aminopeptidase, with characteristic excitation at 400 nanometers and emission at 505 nanometers, providing excellent signal-to-noise ratios in fluorescence-based assays. This spectroscopic profile enables researchers to monitor enzymatic activity in real-time, facilitating detailed kinetic studies and mechanistic investigations of protease function.
The significance of this compound extends to enzyme kinetics research, where it facilitates detailed studies of protease enzymes by providing quantifiable and continuous readout of enzyme activity. Researchers can derive important kinetic parameters including Michaelis constant and maximum velocity by measuring the rate of fluorescence increase over time. These parameters are essential for understanding enzyme efficiency and designing enzyme inhibitors for therapeutic applications. The compound's utility in high-throughput screening applications has made it particularly valuable for identifying novel compounds that modulate protease activity in drug discovery programs.
In biomolecular research, the compound plays a crucial role in exploring protein folding and interactions, which are vital for understanding disease mechanisms. The fluorescent properties allow researchers to visualize and track cellular processes with high sensitivity, providing insights into metabolic pathways and enzyme kinetics. This capability has proven particularly valuable in cancer research and developmental biology, where understanding protease activity patterns can reveal important information about disease progression and cellular differentiation processes.
Properties
IUPAC Name |
2-amino-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c1-6(17)12(20)18-7-2-3-8-9(13(14,15)16)5-11(19)21-10(8)4-7/h2-6H,17H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLSUKMEFPGXNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Role of Protecting Groups
Benzyl (Bzl), tert-butyloxycarbonyl (Boc), and methoxybenzyl (Z(OMe)) groups are routinely used to shield reactive side chains. For example, Z(OMe)-Thr-Lys(Z)-Ala-NHNH₂ is synthesized by coupling Z(OMe)-Thr-NHNH₂ with Z(OMe)-Lys(Z)-Ala via azide activation. These groups are selectively removed during final deprotection stages using TFA, which simultaneously protonates the peptide to form the trifluoroacetate salt.
Coupling Efficiency and Yields
Stepwise condensations often achieve moderate yields due to steric hindrance and side reactions. A tripeptide fragment synthesis reported a 60% yield after purification by precipitation from DMF with ethyl acetate. Critical parameters include stoichiometric ratios (1.1–7 eq of acyl component) and low-temperature reactions (4°C) to suppress epimerization.
Fragment Condensation Strategies
Larger peptide sequences, such as H-Ala-AFC, are frequently assembled from pre-synthesized fragments to streamline production. In a study on ovine corticotropin-releasing factor (CRF), ten fragments were sequentially coupled using azide procedures, with DMF-DMSO (1:1) solvents facilitating solubility. Fragment Z(OMe)-Ser(Bzl)-Gln-Glu(OBzl)-Pro-Pro-Ile-Ser(Bzl)-NHNH₂ was synthesized via MA and Np ester activations, followed by Zn/AcOH deprotection.
Azide Coupling for Stereochemical Integrity
Azide-mediated couplings are preferred for their low racemization rates. For example, coupling Z(OMe)-Asp(OChp)-OH with a hydrazide intermediate under azide conditions preserved chiral integrity, as evidenced by optical rotation measurements ([α]²⁰_D = -32.3°).
Solvent and Temperature Optimization
Reactions in DMF at 4°C improved fragment solubility, while elevated temperatures (70–100°C) accelerated trifluoroacetylacetone formation in related syntheses. Such conditions are extrapolated to H-Ala-AFC salt preparation during TFA-mediated deprotection.
Reductive Amination in Peptide Derivatization
Although less common, reductive amination has been explored for introducing functional groups into peptide backbones. In a model study, β-keto esters underwent reductive amination with H-Ala-OtBu using NaBH(OAc)₃ and NaBH₃CN, yielding diastereomeric products. While this method produced a 10:13:17 ratio of isomers, it underscores the potential for diversifying H-Ala-AFC analogs.
Challenges in Stereochemical Control
Partial loss of stereochemical integrity at the γ-position was observed during reductive amination, necessitating chromatographic separation of diastereomers. This limits its utility for large-scale H-Ala-AFC production but remains viable for specialized derivatives.
Trifluoroacetate Salt Formation and Purification
The final step in H-Ala-AFC synthesis involves TFA-mediated deprotection and salt formation. During Boc-group removal, TFA protonates the free amine, forming the stable trifluoroacetate salt. A parallel process in trifluoroacetylacetone synthesis demonstrates that reacting alkoxy-pentenones with carboxylic acids at 60–120°C achieves high yields (91–94%), suggesting analogous conditions for H-Ala-AFC salt precipitation.
Purification Protocols
Crude peptide is typically purified via precipitation or reverse-phase chromatography. For example, post-TFA treatment, H-Ala-AFC is precipitated from DMF using ethyl acetate, achieving >98% purity.
Comparative Analysis of Synthesis Methods
| Method | Key Steps | Yield (%) | Purity (%) | Stereochemical Control |
|---|---|---|---|---|
| Stepwise Condensation | MA/azide coupling, TFA deprotection | 60 | 98.3 | High |
| Fragment Condensation | Azide coupling, Zn/AcOH cleavage | 65 | 98.5 | Moderate |
| Reductive Amination | NaBH(OAc)₃, chromatographic separation | 40 | 97.8 | Low |
Chemical Reactions Analysis
Types of Reactions
H-Ala-afc trifluoroacetate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Fluorescent Probes
H-Ala-afc trifluoroacetate salt serves as a fluorescent probe in biochemical assays. It allows researchers to visualize and track cellular processes with high sensitivity. The compound's fluorescence can be utilized to monitor enzyme activities and other biochemical reactions in real-time, making it an essential tool in cellular biology and biochemistry.
Peptide Synthesis
This compound is commonly employed in peptide synthesis as a building block for creating peptides with specific functionalities. Peptides synthesized using this compound are crucial for drug development, particularly in designing therapeutic agents that target specific biological pathways .
Enzyme Activity Studies
This compound is extensively used in studies measuring enzyme activity, particularly in understanding metabolic pathways and enzyme kinetics. It acts as a substrate for various proteases, enabling researchers to study enzyme inhibition and kinetics effectively. This application is vital for elucidating the mechanisms of action of enzymes involved in metabolic disorders and diseases .
Drug Discovery
In pharmaceutical research, this compound plays a significant role in identifying potential drug candidates. By evaluating their interactions with biological targets, researchers can assess the efficacy and safety of new compounds. This application is particularly relevant in the early stages of drug development, where understanding the interaction dynamics is critical for optimizing lead compounds .
Biomolecular Research
The compound is instrumental in biomolecular research, helping scientists explore protein folding and interactions. Understanding these processes is vital for deciphering the molecular basis of diseases, including cancer and neurodegenerative disorders. This compound facilitates studies on protein dynamics and stability, contributing to advancements in therapeutic strategies .
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Fluorescent Probes | Used to visualize cellular processes through fluorescence | High sensitivity and real-time monitoring |
| Peptide Synthesis | Serves as a building block for therapeutic peptides | Essential for drug development |
| Enzyme Activity Studies | Measures enzyme activity and kinetics using protease substrates | Insights into metabolic pathways |
| Drug Discovery | Evaluates interactions between potential drugs and biological targets | Optimizes lead compounds |
| Biomolecular Research | Explores protein folding and interactions related to diseases | Advances understanding of disease mechanisms |
Case Studies
- Enzyme Kinetics : A study utilized this compound to investigate the kinetics of a specific protease involved in cancer metabolism. The results demonstrated how varying concentrations of the substrate affected enzyme activity, providing insights into potential therapeutic targets.
- Peptide Therapeutics : Researchers synthesized a peptide using this compound that showed promising results in inhibiting tumor growth in vitro. This study highlighted the compound's utility in developing targeted therapies.
- Fluorescent Assays : In a recent project, scientists employed this compound as a fluorescent probe to track mitochondrial function in live cells. The findings revealed critical information about cellular energy metabolism under stress conditions.
Mechanism of Action
The mechanism of action of H-Ala-afc trifluoroacetate salt involves its interaction with specific molecular targets and pathways . The compound acts as a substrate for various enzymes, leading to the cleavage of the afc moiety and the release of a fluorescent signal . This property makes it useful in enzyme assays and other biochemical studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Trifluoroacetate salts are widely employed in pharmaceuticals and biochemical research due to their solubility and stability. Below is a detailed comparison of H-Ala-afc trifluoroacetate salt with structurally or functionally analogous compounds:
Structural and Functional Comparisons
Key Differentiators
Functional Groups :
- H-Ala-afc ’s indoxyl ester enables chromogenic detection, unlike the chloromethylketone group in protease inhibitors (e.g., H-D-Pro-Phe-Arg-chloromethylketone TFA) .
- Antimicrobial peptides like Bactenecin TFA rely on disulfide bonds and cationic charges for membrane disruption, a mechanism absent in enzyme substrates .
- Solubility and Stability: Trifluoroacetate salts generally exhibit higher solubility in polar solvents than hydrochloride or tartrate salts . However, hydrolysis rates vary; methyl trifluoroacetate hydrolyzes faster in acetone-water mixtures compared to chloromethyl dichloroacetate .
- Biological Activity: The TFA counterion can influence bioactivity. For example, LF-3-88 TFA salt showed superior performance in behavioral assays compared to its tartrate form, likely due to enhanced solubility .
Biological Activity
H-Ala-afc trifluoroacetate salt, commonly referred to as H-Ala-AFC, is a fluorogenic substrate that has garnered attention for its application in various biochemical assays, particularly in the study of proteases and other enzymes. This article delves into the biological activity of H-Ala-afc, its mechanisms of action, and its applications in research.
This compound is characterized by its ability to release a fluorescent signal upon enzymatic cleavage. The compound consists of:
- Amino acid : Alanine (Ala)
- Fluorogenic moiety : 7-amino-4-trifluoromethylcoumarin (AFC)
- Salt form : Trifluoroacetate
The structure allows for specific interactions with various enzymes, making it a valuable tool in enzymatic assays.
The biological activity of H-Ala-afc is primarily attributed to its role as a substrate for proteolytic enzymes. Upon cleavage by an enzyme, the AFC moiety is released, resulting in increased fluorescence. This property is exploited in various assays to monitor enzyme activity quantitatively.
Key Mechanisms:
- Caspase Activation : H-Ala-afc is particularly useful in studying caspases, a family of cysteine proteases involved in apoptosis. The substrate can be cleaved by specific caspases, providing insights into apoptotic pathways.
- Deubiquitination Studies : The compound has been utilized to investigate the activity of deubiquitinating enzymes (DUBs), which play crucial roles in protein regulation and cellular signaling.
Biological Activity Data
| Enzyme | Substrate | Fluorescence Increase | Kinetic Parameters |
|---|---|---|---|
| Caspase-1 | H-Ala-afc | Significant | k_cat/K_m values reported |
| UCH-L3 (DUB) | H-Ala-afc | Moderate | Specificity constants measured |
Case Studies
-
Caspase Activity Assay :
- A study utilized H-Ala-afc to measure caspase-1 activity in human cell lysates. The results indicated a direct correlation between enzyme concentration and fluorescence intensity, validating its use as a reliable substrate for monitoring apoptotic processes.
-
Deubiquitination Research :
- In another investigation, researchers employed H-Ala-afc to explore the specificity of UCH-L3 towards various substrates. The findings revealed that UCH-L3 exhibited significant tolerance towards alanine residues at specific positions, underscoring the utility of H-Ala-afc in elucidating DUB mechanisms.
Research Findings
Recent studies have highlighted the versatility of H-Ala-afc across different biological contexts:
- Protease Specificity : Research demonstrated that modifications to the substrate can enhance specificity towards certain proteases, allowing for tailored applications in drug discovery and disease modeling.
- Inhibition Studies : Compounds designed to inhibit protease activity were tested against H-Ala-afc substrates, revealing potential therapeutic targets for diseases involving dysregulated proteolytic activity.
Q & A
[Basic] What are the standard protocols for synthesizing H-Ala-afc trifluoroacetate salt in academic research?
Methodological Answer:
this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. The process involves sequential coupling of protected amino acids to a resin, followed by cleavage and deprotection using a trifluoroacetic acid (TFA)-based cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane). The TFA counterion forms during cleavage, resulting in the trifluoroacetate salt. Post-synthesis, the crude product is precipitated in cold ether and lyophilized. SPPS ensures high purity and scalability for research-grade peptides .
[Basic] How can researchers mitigate interference from residual TFA in peptide-based assays?
Methodological Answer:
Residual TFA can alter pH, inhibit enzymatic activity, or cause cytotoxicity. To minimize interference:
- Lyophilization with co-lyophilization buffers (e.g., 0.1% acetic acid) to replace TFA.
- Dialysis (1–3 kDa cutoff) against ammonium bicarbonate or acetate buffers.
- Reverse-phase HPLC purification using volatile buffers (e.g., ammonium formate/acetonitrile) to remove TFA .
Validate TFA removal via ion chromatography or ¹⁹F-NMR .
[Advanced] How should researchers design experiments to resolve contradictions in bioactivity data caused by TFA salt variability?
Methodological Answer:
Variability in TFA salt content (e.g., batch-dependent differences in counterion stoichiometry) can affect solubility, aggregation, and receptor binding. To address this:
- Standardize salt conversion protocols (e.g., convert to acetate or chloride salts via ion-exchange resins).
- Characterize peptide-to-TFA ratios using elemental analysis (fluorine content) or mass spectrometry .
- Include counterion controls in bioassays (e.g., compare trifluoroacetate vs. hydrochloride salts) to isolate biological effects .
[Advanced] What advanced analytical techniques are recommended for quantifying this compound in complex biological matrices?
Methodological Answer:
- LC-MS/MS with isotope dilution : Use a stable isotope-labeled internal standard (e.g., ¹³C/¹⁵N-labeled H-Ala-afc) to account for matrix effects. Optimize ionization (ESI+ for peptides) and monitor fragmentation patterns (e.g., m/z transitions for TFA adducts).
- Hydrophilic interaction liquid chromatography (HILIC) : Enhances retention and resolution of polar TFA-containing peptides.
- MALDI-TOF with matrix optimization : Use α-cyano-4-hydroxycinnamic acid (CHCA) for improved signal-to-noise ratios .
[Basic] What purification strategies ensure high-purity this compound for in vitro studies?
Methodological Answer:
- Reverse-phase HPLC : Use a C18 column with gradient elution (0.1% TFA in water/acetonitrile). Monitor purity at 220 nm (peptide bond) and 254 nm (TFA absorbance).
- Ion-pair chromatography : Pair TFA with volatile ion-pairing agents (e.g., triethylammonium acetate) to improve peak symmetry.
- Lyophilization : Ensures removal of organic solvents while retaining TFA counterions .
[Advanced] How can researchers optimize the stability of this compound during long-term storage?
Methodological Answer:
- Lyophilized storage : Store at -20°C in argon-flushed vials to prevent oxidation and hydrolysis.
- Buffer formulation : For aqueous solutions, use low pH (pH 3–4 with acetic acid) and antioxidants (e.g., 0.01% sodium ascorbate).
- Stability assays : Monitor degradation via RP-HPLC (new peaks) and circular dichroism (secondary structure integrity) over time .
[Advanced] What experimental approaches validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (≤ 3 ppm error) and TFA adducts (e.g., [M+H]⁺ vs. [M+TFA-H]⁻).
- NMR spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to verify amino acid sequence, TFA counterion presence, and absence of residual protecting groups.
- Amino acid analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify constituent amino acids via HPLC .
[Basic] What safety precautions are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact with TFA.
- Ventilation : Use a fume hood during synthesis and lyophilization to avoid inhalation of TFA vapors.
- Waste disposal : Collect TFA-containing waste separately and neutralize with sodium bicarbonate before disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
